5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid
Description
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid (CAS: 62176-34-5) is a halogenated benzoic acid derivative with the molecular formula C₁₄H₁₀Cl₂O₃ and a molecular weight of 297.14 g/mol . The compound features a benzoic acid backbone substituted with a chlorine atom at the 5-position and a 3-chlorobenzyloxy group at the 2-position.
Synthetically, it can be prepared via O-alkylation of a hydroxybenzoic acid precursor using 3-chlorobenzyl bromide under basic conditions, a method analogous to routes described for related compounds . Its structural complexity and halogenation pattern align with intermediates used in antimicrobial and antiviral drug development .
Properties
IUPAC Name |
5-chloro-2-[(3-chlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKGNWWGIMBMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400259 | |
| Record name | 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-34-5 | |
| Record name | 5-Chloro-2-[(3-chlorophenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62176-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form various derivatives.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis :
- It serves as an intermediate for synthesizing more complex organic molecules, allowing the formation of various substituted benzoic acids and derivatives.
- Catalysis :
- Employed in catalytic reactions to facilitate the formation of desired products, enhancing reaction efficiency and selectivity.
Biology and Medicine
-
Pharmaceutical Research :
- Investigated for potential therapeutic applications due to its structural features that may confer biological activity.
-
Enzyme Inhibition Studies :
- Used in studies involving enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
-
Antimicrobial Activity :
- Exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
-
Anti-inflammatory Effects :
- Demonstrates potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting applications in managing inflammatory conditions.
Industrial Applications
-
Material Science :
- Utilized in developing new materials with specific properties, contributing to advancements in polymer chemistry and material engineering.
-
Agrochemicals :
- Explored for use in synthesizing agrochemical compounds, providing potential solutions for pest control and crop protection.
Case Studies
-
Antimicrobial Efficacy Study :
- A study demonstrated the compound’s effectiveness against various pathogens, highlighting its potential as a lead compound for developing new antibiotics.
-
Inflammatory Response Modulation :
- Preclinical trials indicated that the compound could modulate signaling pathways involved in inflammation, providing insights into its therapeutic potential for inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogenation Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Halogen Position : The position of chlorine on the benzyloxy group (ortho, meta, para) significantly impacts electronic and steric properties. For example, the 3-chloro analog (target compound) may exhibit different biological activity compared to the 2-chloro (e.g., altered receptor binding) .
- Methyl Substitution : Replacing chlorine with a methyl group (e.g., 3-methylbenzyloxy) lowers molecular weight and may improve metabolic stability .
Table 2: Bioactivity Comparison
Insights :
- The target compound’s benzyloxy group may enhance binding to bacterial enzymes (e.g., DNA gyrase in quinolone antibiotics) compared to simpler hydroxybenzoic acids .
- Chlorophenylamino analogs (e.g., 3e in ) show direct antiviral activity, suggesting that substitution patterns influence target specificity .
Biological Activity
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid, identified by its CAS number 62176-34-5, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : 5-Chloro-2-(3-chlorobenzyl)oxybenzoic acid
- Molecular Formula : C15H12Cl2O3
- Molecular Weight : 307.16 g/mol
This compound features a benzoic acid moiety substituted with a chlorobenzyl ether, which may influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
In preclinical studies, this compound has demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting a potential role in managing inflammatory conditions. This activity may be mediated through the modulation of signaling pathways such as NF-kB and MAPK.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown promising results as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition could provide therapeutic benefits in conditions like arthritis.
In Vitro Studies
A study published in the Journal of Medicinal Chemistry evaluated the biological activity of various benzoic acid derivatives, including this compound. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested bacterial strains .
In Vivo Studies
In vivo models have further supported the anti-inflammatory potential of this compound. A study involving animal models of acute inflammation demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid?
- Methodological Answer : The compound can be synthesized via the Schotten-Baumann acylation reaction , a biphasic (aqueous-organic) approach under basic conditions. This method involves reacting a chlorobenzyl halide with a hydroxyl-substituted benzoic acid derivative. Key steps include controlling pH to optimize esterification and purification via recrystallization using ethanol/water mixtures .
Q. How should researchers purify and characterize this compound?
- Purification : Recrystallization using solvents like ethanol or acetonitrile is effective. For impurities with similar polarity, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
- Characterization :
- HPLC : Confirm purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
- NMR : Analyze substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorobenzyl groups).
- Melting Point : Compare with literature values (e.g., structurally similar compounds in show mp ranges of 181–235°C) .
Q. What are optimal storage conditions for this compound?
- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester bond. Desiccants (e.g., silica gel) should be used to minimize moisture absorption, as evidenced by stability studies on analogous chlorobenzoic acids .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Lipophilicity (CLogP) : Use software like ChemDraw or MarvinSketch to calculate CLogP. For example, analogs with CLogP >3 (e.g., ’s compound: CLogP = 3.495) exhibit enhanced membrane permeability but may require solubility enhancers for in vivo studies.
- Receptor Affinity : Perform molecular docking (AutoDock Vina) against targets like COX-2. A higher G-score (e.g., -9.48 kcal/mol vs. aspirin’s -5.88 kcal/mol) suggests stronger binding .
Q. How to evaluate its biological activity in preclinical models?
- Anti-inflammatory Assays :
- COX-2 Inhibition : Use ELISA kits to measure prostaglandin E2 (PGE2) suppression in LPS-stimulated macrophages.
- Tail Bleeding Time Assay : Administer orally (10–100 mg/kg) to mice and compare bleeding time prolongation to controls (e.g., reports 860 ± 45.8 s vs. 480 ± 103.9 s for vehicle) .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Structural-Activity Relationship (SAR) Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
